molecular formula C19H25NO3 B4518603 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one

Cat. No.: B4518603
M. Wt: 315.4 g/mol
InChI Key: PANCKZJEALLJOI-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone, widely found in natural plants and microbial metabolites . This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Scientific Research Applications

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst . The reaction conditions typically include heating the mixture under reflux for several hours to obtain the desired coumarin derivative.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can scavenge free radicals, contributing to its antioxidant activity . Additionally, it can inhibit enzymes such as DNA gyrase, which is crucial for its antibacterial and anticancer effects .

Properties

IUPAC Name

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-4-14-11-18(22)23-19-15(14)5-6-17(21)16(19)12-20-9-7-13(2)8-10-20/h5-6,11,13,21H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANCKZJEALLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCC(CC3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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